molecular formula C10H14N2OS B11807913 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde

2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde

Cat. No.: B11807913
M. Wt: 210.30 g/mol
InChI Key: CCUKZZNLILKECE-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a 4-methylpiperidin-1-yl group and an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-methylpiperidine with thiazole-5-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde
  • 2-(4-Methyl-1-piperidinyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group and the aldehyde functional group at the 5-position of the thiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-12(5-3-8)10-11-6-9(7-13)14-10/h6-8H,2-5H2,1H3

InChI Key

CCUKZZNLILKECE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(S2)C=O

Origin of Product

United States

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